Product packaging for 3-Fluoro-5-(trifluoromethoxy)benzylamine(Cat. No.:CAS No. 1353000-19-7)

3-Fluoro-5-(trifluoromethoxy)benzylamine

Cat. No.: B1456278
CAS No.: 1353000-19-7
M. Wt: 209.14 g/mol
InChI Key: ULLWGZMNUJLDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-5-(trifluoromethoxy)benzylamine is a high-purity, fluorinated aromatic amine serving as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C8H7F4NO and a molecular weight of 209.14 g/mol, this compound is characterized by its air sensitivity and should be stored under nitrogen . The strategic incorporation of both fluorine and the trifluoromethoxy group on the benzylamine scaffold is a common design in modern chemistry to fine-tune the properties of target molecules . Fluorine introduction can dramatically alter a molecule's physical, chemical, and biological characteristics, influencing lipophilicity, metabolic stability, and the pKa of nearby functional groups, which is critical for drug-receptor interactions . As part of the broader family of benzylamine derivatives, this compound is a fundamental structural motif prevalent in a wide range of biologically active compounds and industrial chemicals . It is typically supplied as a liquid with a density of 1.319 g/mL at 25°C and a refractive index of 1.4395 . This product is strictly for professional manufacturing, research laboratories, and industrial or commercial usage. It is not intended for diagnostic, therapeutic, medical, or consumer use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F4NO B1456278 3-Fluoro-5-(trifluoromethoxy)benzylamine CAS No. 1353000-19-7

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLWGZMNUJLDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with a fluorinated benzaldehyde derivative, specifically 3-fluoro-5-(trifluoromethoxy)benzaldehyde , which is commercially available or can be prepared via selective fluorination and trifluoromethoxylation of benzene derivatives. The aldehyde functionality is then converted into the benzylamine through reduction and amination steps.

Reduction of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde to Benzyl Alcohol

  • Reducing Agent: Sodium borohydride (NaBH4) is commonly employed to reduce the aldehyde group to the corresponding benzyl alcohol.
  • Conditions: The reaction is generally carried out in protic solvents such as methanol or ethanol at low temperatures to control reactivity and avoid side reactions.
  • Outcome: High yields of 3-fluoro-5-(trifluoromethoxy)benzyl alcohol are obtained, which serves as a key intermediate for further transformation to the amine.

Conversion of Benzyl Alcohol to Benzylamine

  • Amination Method: The benzyl alcohol is subjected to nucleophilic substitution with ammonia or a suitable amine source.
  • Catalysts and Conditions: This can be achieved under catalytic hydrogenation conditions or via direct substitution using ammonium salts or amines under elevated temperature and pressure.
  • Industrial Optimization: Continuous flow reactors have been employed to enhance reaction control, reduce impurities, and scale up production efficiently.

Alternative Synthetic Routes: Direct Amination of Halogenated Benzonitriles

  • Some processes start from halogenated benzonitriles, which undergo catalytic hydrogenation in the presence of ammonia and a catalyst such as Raney nickel to yield halogenated benzylamines.
  • For example, hydrogenation of fluorinated benzonitriles under controlled conditions minimizes dehalogenation side-products, yielding high-purity benzylamines (>95% purity).
  • This method is adaptable for the preparation of various fluorinated benzylamines, including those with trifluoromethoxy substituents, by selecting appropriate nitrile precursors.

Radical Trifluoromethoxylation Approaches for Functionalization

  • Recent advances have demonstrated radical amino-trifluoromethoxylation of fluorinated alkenes as a method to introduce the trifluoromethoxy group alongside amine functionality.
  • This method uses β-fluorostyrenes as substrates and proceeds via radical mechanisms under mild conditions, yielding α-fluoro(trifluoromethoxy)methyl benzylamines with moderate yields (~43-55%).
  • The process shows versatility for late-stage functionalization of drug-like molecules, providing access to complex benzylamine derivatives bearing the trifluoromethoxy group.

Summary Table of Preparation Methods

Step/Method Starting Material Key Reagents/Catalysts Conditions Yield & Notes
Reduction of benzaldehyde 3-Fluoro-5-(trifluoromethoxy)benzaldehyde Sodium borohydride (NaBH4) Methanol/ethanol, low temp High yield of benzyl alcohol intermediate
Amination of benzyl alcohol 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol Ammonia or amine source, catalysts Elevated temp/pressure, continuous flow reactors Efficient conversion to benzylamine, scalable
Hydrogenation of halogenated benzonitrile Halogenated benzonitrile Raney nickel, ammonia, 2-propanol Controlled temp and pressure High purity benzylamine (>95%), minimal impurities
Radical amino-trifluoromethoxylation β-Fluorostyrene derivatives Radical initiators, solvents Mild conditions Moderate yields (~43-55%), versatile for complex molecules

Research Findings and Practical Considerations

  • Purity and Impurities: Hydrogenation of nitrile precursors requires careful control to avoid dehalogenation impurities such as difluorobenzonitriles and dimer formation.
  • Scalability: Continuous flow reactors improve scalability and reproducibility, making industrial-scale synthesis feasible.
  • Functional Group Stability: The trifluoromethoxy group exhibits stability under acidic and heated conditions, allowing for downstream modifications of the benzylamine without decomposition.
  • Versatility: The amino-trifluoromethoxylation radical method enables the synthesis of benzylamines with additional fluorinated substituents, expanding the chemical space for medicinal chemistry applications.
  • Environmental and Safety Aspects: Use of mild reducing agents and catalytic hydrogenation under controlled conditions reduces hazardous waste and improves safety profiles.

Comparison with Similar Compounds

Substituent Impact:

  • Trifluoromethoxy (-OCF₃) vs. This results in improved selectivity in SSRIs, as seen in this compound (>200-fold selectivity over dopamine/norepinephrine reuptake inhibitors) versus its -CF₃ analog (71-fold) .

Biological Activity

3-Fluoro-5-(trifluoromethoxy)benzylamine is a fluorinated aromatic amine with the molecular formula C8H7F4NOC_8H_7F_4NO and a molecular weight of approximately 209.14g/mol209.14\,g/mol . This compound features a unique structure that includes a trifluoromethoxy group and a fluorine atom, which contribute to its distinct chemical properties and biological activities.

Interaction Studies

Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. Its ability to interact effectively with biological targets makes it a candidate for further investigation in drug development . The compound has been noted for its potential applications as an enzyme inhibitor and receptor modulator, similar to other fluorinated compounds that enhance biological activity through improved binding affinities .

Comparison with Related Compounds

The following table summarizes some related compounds and their key features:

Compound NameCAS NumberKey Features
3-Fluoro-4-(trifluoromethyl)benzylamine886499-13-4Different position of trifluoromethyl group; potential for varied activity
2-Fluoro-5-(trifluoromethyl)benzylamine199296-61-2Similar structure but altered fluorination pattern
4-Fluoro-3-(trifluoromethoxy)benzylamine1353000-19-7Variations in substitution pattern affecting solubility and reactivity

This table illustrates the diversity within this class of chemicals while highlighting the unique attributes of this compound .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of benzylamines, including those similar to this compound. These compounds were evaluated for their biological activity against specific cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
  • Fluorinated Analog Studies : The incorporation of trifluoromethyl groups in drug design has been shown to significantly enhance the potency of certain compounds. For instance, analogs containing trifluoromethyl groups exhibited improved inhibitory effects on serotonin uptake compared to their non-fluorinated counterparts . This suggests that this compound may similarly benefit from such modifications.

Toxicological Profile

The safety profile of this compound indicates that it is hazardous, causing severe skin burns and eye damage upon contact. It may also cause respiratory irritation if inhaled . Understanding these toxicological effects is crucial for its application in research and potential therapeutic uses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-5-(trifluoromethoxy)benzylamine, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via reductive amination of intermediates such as 3-fluoro-5-(trifluoromethoxy)benzaldehyde. Evidence from analogs suggests using sodium cyanoborohydride (NaBH3CN) or tetramethylammonium triacetoxyborohydride (TMAB) in THF at room temperature, with yields optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and reaction time (monitored via TLC over 48–72 hours) .
  • Characterization : Confirm purity via 1H^1\text{H}-NMR (e.g., benzylamine protons at δ 3.8–4.2 ppm) and LC-MS (expected [M+H]+ at m/z 224.06 for C8H8F4NO) .

Q. How can the electronic effects of the trifluoromethoxy group influence nucleophilic substitution reactions in this compound?

  • Methodology : The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which can be quantified via Hammett substituent constants (σpara = +0.52). This effect reduces electron density at the benzyl position, making the amine less nucleophilic. Reactivity can be predicted using linear free-energy relationships (LFERs) to model substitution rates in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound affect its binding to microbial enzymes, such as leucyl-tRNA synthetase?

  • Methodology : Docking studies (e.g., using AutoDock Vina) reveal that the trifluoromethoxy group enhances binding affinity by forming halogen bonds with enzyme active sites. Compare binding energies (ΔG) of derivatives with/without the -OCF3 group to isolate its contribution. For example, the -OCF3 group may lower ΔG by ~2.5 kcal/mol due to increased van der Waals interactions .

Q. What strategies mitigate decomposition of this compound under acidic conditions during coupling reactions?

  • Methodology : The benzylamine group is prone to acid-catalyzed hydrolysis. Stabilize the compound by:

  • Using mild acids (e.g., acetic acid instead of HCl) in coupling reactions.
  • Introducing protective groups (e.g., Boc or Fmoc) on the amine prior to acidic steps, followed by deprotection with TFA/water (95:5 v/v) .

Q. How can boronic acid derivatives of this compound be synthesized for Suzuki-Miyaura cross-coupling, and what challenges arise from the fluorine substituents?

  • Methodology : Convert the benzylamine to a boronate ester via palladium-catalyzed borylation (e.g., Pd(dppf)Cl2, bis(pinacolato)diboron in dioxane at 80°C). Fluorine substituents may hinder transmetallation due to their electronegativity; mitigate this by using bulky ligands (e.g., SPhos) to reduce steric hindrance .

Experimental Design & Data Analysis

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Methodology : Perform systematic solubility studies in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax ~260 nm). Account for discrepancies by testing purity (HPLC >98%) and temperature effects (e.g., solubility in ethanol increases from 12 mg/mL at 25°C to 28 mg/mL at 60°C) .

Q. What analytical techniques are most reliable for detecting trace impurities in synthesized batches?

  • Methodology : Use GC-MS with a DB-5 column (30 m × 0.25 mm) to identify low-abundance byproducts (e.g., unreacted aldehyde at RT ~8.2 min). Quantify impurities via external calibration curves, ensuring detection limits <0.1% .

Stability & Safety Considerations

Q. What are the critical storage conditions to prevent degradation of this compound?

  • Methodology : Store under inert gas (argon) at −20°C in amber vials to avoid photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks), with degradation <5% by HPLC .

Q. How does the compound’s fluorinated structure impact its environmental persistence in lab waste streams?

  • Methodology : Assess biodegradability using OECD 301F tests (measure CO2 evolution over 28 days). Fluorinated compounds typically show <20% biodegradation, requiring incineration (≥850°C) for safe disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-(trifluoromethoxy)benzylamine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-(trifluoromethoxy)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.